Cas no 1561628-94-1 (1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester)
![1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester structure](https://ja.kuujia.com/scimg/cas/1561628-94-1x500.png)
1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester 化学的及び物理的性質
名前と識別子
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- 1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester
- Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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- インチ: 1S/C11H18O3/c1-7-4-5-11(8(2)6-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3
- InChIKey: GDMNOWZSYFUTAM-UHFFFAOYSA-N
- SMILES: O1C2(CCC(C)CC2C)C1C(OC)=O
1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699864-5.0g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 5.0g |
$2360.0 | 2023-03-10 | ||
Enamine | EN300-699864-2.5g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 2.5g |
$1594.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051246-1g |
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 95% | 1g |
¥4011.0 | 2023-04-10 | |
Enamine | EN300-699864-0.5g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 0.5g |
$781.0 | 2023-03-10 | ||
Enamine | EN300-699864-0.1g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 0.1g |
$715.0 | 2023-03-10 | ||
Enamine | EN300-699864-0.25g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 0.25g |
$748.0 | 2023-03-10 | ||
Enamine | EN300-699864-1.0g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-699864-0.05g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 0.05g |
$683.0 | 2023-03-10 | ||
Enamine | EN300-699864-10.0g |
methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1561628-94-1 | 10.0g |
$3500.0 | 2023-03-10 |
1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl esterに関する追加情報
Research Briefing on 1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester (CAS: 1561628-94-1)
1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester (CAS: 1561628-94-1) is a spirocyclic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's spirocyclic structure, characterized by a fused oxaspiro ring system, offers a rigid scaffold that can be leveraged for the design of novel bioactive molecules. Recent studies have explored its utility as a building block in the synthesis of complex heterocycles, which are often found in pharmaceuticals. The presence of the methyl ester group also makes it a versatile intermediate for further chemical modifications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 1-Oxaspiro[2.5]octane-2-carboxylic acid derivatives, including the methyl ester variant (CAS: 1561628-94-1). The study highlighted the compound's role in the development of protease inhibitors, which are critical for targeting diseases such as HIV and hepatitis C. The researchers employed a combination of asymmetric synthesis and catalytic ring-opening reactions to achieve high yields and enantiomeric purity.
Another significant advancement was reported in a 2024 preprint on bioRxiv, where the compound was evaluated for its anti-inflammatory properties. The study demonstrated that derivatives of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester exhibited potent inhibition of NF-κB signaling, a key pathway in inflammatory responses. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
From a pharmacological perspective, the compound's pharmacokinetic properties have also been a subject of interest. A recent computational study modeled its absorption, distribution, metabolism, and excretion (ADME) profiles, predicting favorable bioavailability and low toxicity. These in silico results are currently being validated through in vitro and in vivo experiments, as part of a collaborative effort between academic and industrial research groups.
In summary, 1-Oxaspiro[2.5]octane-2-carboxylic acid, 4,6-dimethyl-, methyl ester (CAS: 1561628-94-1) represents a promising scaffold for drug discovery, with applications ranging from antiviral therapies to anti-inflammatory agents. Ongoing research aims to further elucidate its mechanistic pathways and optimize its derivatives for clinical development. The compound's versatility and synthetic accessibility position it as a valuable tool in the medicinal chemist's arsenal.
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